REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][O:7][CH2:8][CH2:9]Cl.[OH-].[Na+]>O>[CH3:6][O:7][CH2:8][CH2:9][N:3]([CH2:4][CH3:5])[CH2:1][CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
COCCCl
|
Name
|
aqueous solution
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A mixed solution prepared
|
Type
|
CUSTOM
|
Details
|
reacted at 120° C. for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
This yielded
|
Type
|
ADDITION
|
Details
|
a mixture of deposited crystals and reaction solution to which
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
Each of the two divided organic phases that formed as a result
|
Type
|
CUSTOM
|
Details
|
was separated off with a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
subjected twice to extraction with 250 ml of tetrahydrofuran (Wako Pure Chemical Industries, Ltd.)
|
Type
|
WASH
|
Details
|
washed with a saturated saline solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
FILTRATION
|
Details
|
water and vacuum filtration
|
Type
|
DISTILLATION
|
Details
|
The solvent in the resulting organic phase was distilled off in a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
after which the residue was subjected to normal-pressure distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COCCN(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |